molecular formula C9H11N3O4 B2918669 2-(4-Methoxy-3-nitrophenyl)acetohydrazide CAS No. 944892-06-2

2-(4-Methoxy-3-nitrophenyl)acetohydrazide

Cat. No.: B2918669
CAS No.: 944892-06-2
M. Wt: 225.204
InChI Key: HQGPOGZWAYUTSH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4-Methoxy-3-nitrophenyl)acetohydrazide typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction conditions usually include refluxing the mixture for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(4-Methoxy-3-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Methoxy-3-nitrophenyl)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

    Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-(4-Methoxy-3-nitrophenyl)acetohydrazide include:

    4-Methoxy-3-nitrobenzaldehyde: A precursor in the synthesis of the target compound.

    2-(4-Methoxyphenyl)acetohydrazide: Lacks the nitro group, leading to different chemical properties.

    2-(4-Nitrophenyl)acetohydrazide: Lacks the methoxy group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-(4-methoxy-3-nitrophenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-16-8-3-2-6(5-9(13)11-10)4-7(8)12(14)15/h2-4H,5,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGPOGZWAYUTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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